2-Ethyl-5,6-dimethoxy-3-methyl-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-5,6-dimethoxy-3-methylbenzofuran is a derivative of benzofuran, a heterocyclic compound that consists of fused benzene and furan rings. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them valuable in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-5,6-dimethoxy-3-methylbenzofuran typically involves the bromination of a precursor compound followed by condensation reactions. For example, 2-bromo-1-(2-bromo-5,6-dimethoxy-3-methylbenzofuran-7-yl)ethanone can be synthesized in ethanol . The reaction conditions often involve standard bromination and condensation with aryl or heteroarylpiperazine .
Industrial Production Methods
Industrial production methods for benzofuran derivatives generally involve large-scale chemical synthesis using similar reaction conditions as those used in laboratory settings. The scalability of these methods depends on the availability of precursor compounds and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-5,6-dimethoxy-3-methylbenzofuran can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, and aryl or heteroarylpiperazine for condensation reactions . The reaction conditions typically involve solvents like ethanol and controlled temperatures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination reactions can produce brominated derivatives, while condensation reactions can yield various substituted benzofuran compounds .
Scientific Research Applications
2-ethyl-5,6-dimethoxy-3-methylbenzofuran has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Industry: Utilized in the development of new drugs and other chemical products.
Mechanism of Action
The mechanism of action of 2-ethyl-5,6-dimethoxy-3-methylbenzofuran involves its interaction with specific molecular targets and pathways. For example, some benzofuran derivatives are known to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is involved in the carcinogenesis of tumor protein (p53) . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-ethyl-5,6-dimethoxy-3-methylbenzofuran include other benzofuran derivatives such as:
- Psoralen
- 8-methoxypsoralen
- Angelicin
Uniqueness
The uniqueness of 2-ethyl-5,6-dimethoxy-3-methylbenzofuran lies in its specific structural features and the resulting biological activities. Its unique combination of ethyl, methoxy, and methyl groups on the benzofuran core can lead to distinct pharmacological properties compared to other benzofuran derivatives .
Properties
CAS No. |
831171-08-5 |
---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
2-ethyl-5,6-dimethoxy-3-methyl-1-benzofuran |
InChI |
InChI=1S/C13H16O3/c1-5-10-8(2)9-6-12(14-3)13(15-4)7-11(9)16-10/h6-7H,5H2,1-4H3 |
InChI Key |
KZTDRLZXQAMFDL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC(=C(C=C2O1)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.